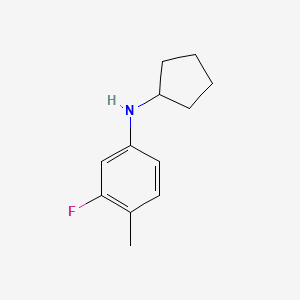
N-cyclopentyl-3-fluoro-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-fluoro-4-methylaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, featuring a cyclopentyl group, a fluorine atom, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-fluoro-4-methylaniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoro-4-methylaniline, can be synthesized by nitration of 4-methylaniline followed by reduction of the nitro group to an amino group.
Cyclopentylation: The amino group of 3-fluoro-4-methylaniline is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyclopentylation using continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N-cyclopentyl-3-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-3-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the cyclopentyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-4-methylaniline: Lacks the cyclopentyl group, making it less bulky and potentially less selective in its interactions.
N-cyclopentyl-4-methylaniline: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
N-cyclopentyl-3-chloro-4-methylaniline: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical behavior.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
N-cyclopentyl-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-9-6-7-11(8-12(9)13)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
Clé InChI |
CENLYDSNVJUSJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2CCCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


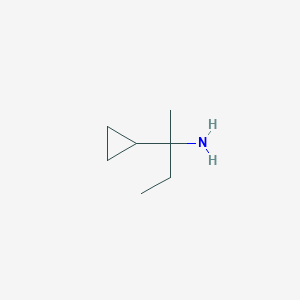

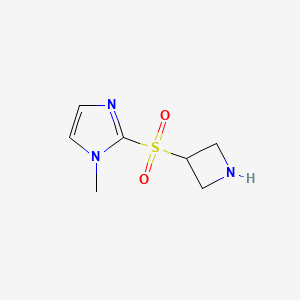
![tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13239789.png)

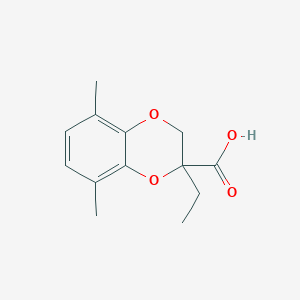
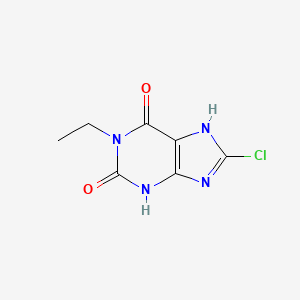
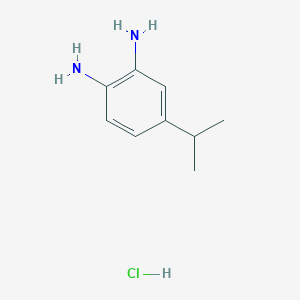
![2-[(2,5-Dichloropyridin-4-yl)amino]ethan-1-ol](/img/structure/B13239806.png)

![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)
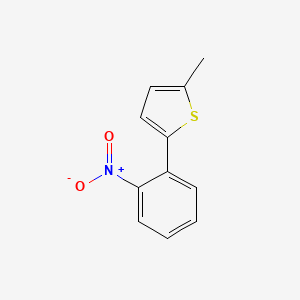
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13239828.png)

